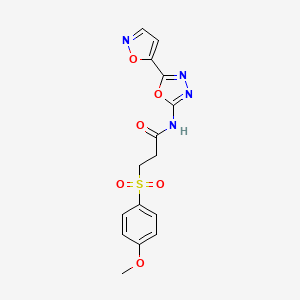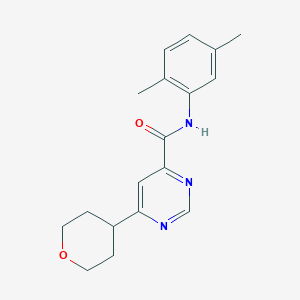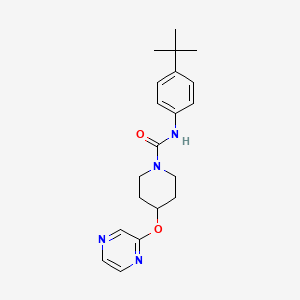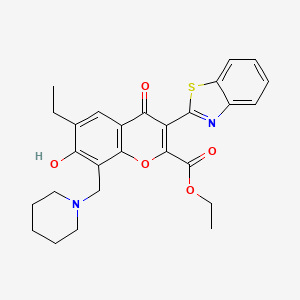
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as inhibitors of various enzymes, including human carbonic anhydrases, and as antitumor agents . The specific structure of this compound suggests it may have interesting interactions with biological targets due to the presence of isoxazole and oxadiazole rings, which are common in pharmacologically active molecules.
Synthesis Analysis
While the provided papers do not detail the synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide specifically, they do provide insight into the synthesis of related sulfonamide compounds. For instance, the synthesis of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides involves the design and creation of sulfonamide derivatives with potential inhibitory effects on human carbonic anhydrase isoenzymes . This suggests that similar synthetic routes could be employed for the compound , possibly involving the stepwise construction of the isoxazole and oxadiazole rings followed by the introduction of the sulfonyl group.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical in determining their biological activity. The presence of the isoxazole and oxadiazole rings in the compound's structure could be significant for its binding affinity and specificity towards biological targets. The methoxy group attached to the phenyl ring might influence the compound's hydrophobicity and its ability to cross cell membranes .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including interactions with nucleophilic side chains of proteins. For example, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can react with nucleophiles to form stable enamine adducts . This reactivity could be relevant for the compound , as it may similarly interact with biological nucleophiles, potentially leading to enzyme inhibition or modulation of protein function.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the sulfonyl group typically increases the compound's acidity, which can affect its solubility in water and biological fluids. The isoxazole and oxadiazole rings may contribute to the compound's stability and its ability to engage in specific chemical interactions .
科学的研究の応用
Pharmacological Applications
Compounds structurally related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide have been explored for their pharmacological potential, particularly as 5-HT(1B/1D) antagonists. These compounds have shown promising effects in pharmacological evaluations, indicating their potential in the modulation of serotonin receptors, which could have implications for the treatment of various neurological and psychiatric disorders (Liao et al., 2000).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have demonstrated excellent performance as corrosion inhibitors, particularly for mild steel in sulfuric acid media. The efficacy of these compounds is attributed to their adsorption on the metal surface, providing a protective layer against corrosion. This property is significant for the preservation of metal structures and components in industrial applications (Bouklah et al., 2006).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism has been demonstrated using compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. This approach involves using microbial-based systems to produce mammalian metabolites of pharmaceutical compounds, facilitating the structural characterization of drug metabolites and supporting clinical investigations (Zmijewski et al., 2006).
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S/c1-23-10-2-4-11(5-3-10)26(21,22)9-7-13(20)17-15-19-18-14(24-15)12-6-8-16-25-12/h2-6,8H,7,9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQJLBQTXQHGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)
![2-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B3009247.png)
![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)
![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)


![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)